3-Butyl-1-methyl-1-phenylurea

Description

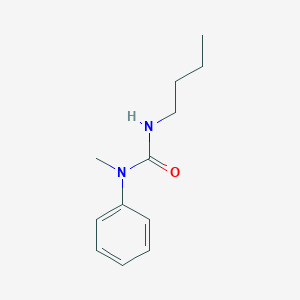

3-Butyl-1-methyl-1-phenylurea (C₁₂H₁₈N₂O) is a substituted urea derivative characterized by a phenyl group and a methyl group attached to the nitrogen at position 1, along with a butyl substituent at position 2. This compound belongs to the arylurea family, which is known for applications in pharmaceuticals, agrochemicals, and material science. Urea derivatives often exhibit diverse biological activities, including enzyme inhibition and receptor modulation, depending on their substituents.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-butyl-1-methyl-1-phenylurea |

InChI |

InChI=1S/C12H18N2O/c1-3-4-10-13-12(15)14(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,13,15) |

InChI Key |

SKJLCJVEUHEWAW-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)N(C)C1=CC=CC=C1 |

Canonical SMILES |

CCCCNC(=O)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between 3-Butyl-1-methyl-1-phenylurea and its structurally analogous compound, 3-[3-(Dimethylamino)propyl]-1-phenylurea (C₁₂H₁₉N₃O), as referenced in :

Key Observations:

- Basicity: The dimethylamino group in 3-[3-(Dimethylamino)propyl]-1-phenylurea introduces basicity, which could influence solubility in acidic environments (e.g., protonation in the stomach).

- Safety Profile : While hazards for this compound remain uncharacterized, the analog in emphasizes precautions against inhalation and contact, suggesting similar handling may be prudent .

Physicochemical and Toxicological Differences

Solubility and Reactivity:

- This compound : Predicted to have low water solubility due to its alkyl chains, favoring organic solvents.

- 3-[3-(Dimethylamino)propyl]-1-phenylurea: Increased solubility in polar solvents owing to its tertiary amine group.

Metabolic Stability:

- The methyl and butyl groups in this compound may slow oxidative metabolism compared to the dimethylaminopropyl group, which could be susceptible to enzymatic dealkylation.

Toxicity Considerations:

- notes that toxicological data for the dimethylaminopropyl analog is incomplete, but precautionary measures (e.g., avoiding inhalation) are advised .

Broader Context: Comparison with Other Phenylurea Derivatives

- 1-Methyl-1-phenylurea (lacking the butyl group): Smaller size increases water solubility but reduces lipophilicity.

- 1,3-Diphenylurea : Aromatic dominance may enhance π-π stacking interactions but reduce metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.